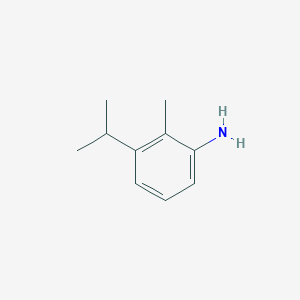
3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid typically involves multi-step organic reactions. One common method involves the use of 3-fluoro-4-methoxyphenylboronic acid as a starting material . The synthetic route may include:
Coupling Reactions: Utilizing Suzuki coupling reactions to attach the hydroxypropanoic acid moiety.
Hydrolysis: Converting ester intermediates to the final acid form.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to enzymes or receptors, modulating their activity. The hydroxypropanoic acid moiety may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 2-Fluoro-4-methoxyphenylboronic acid
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H11FO4 |
|---|---|
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11FO4/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14) |
Clave InChI |
CFSSIEJMVLAGAP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(C(=O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


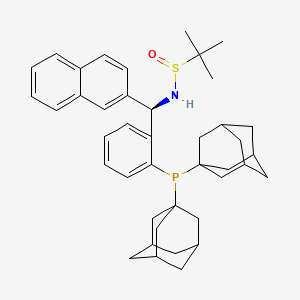


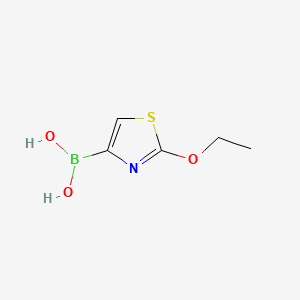


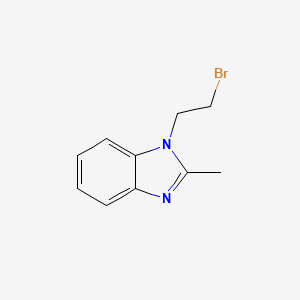

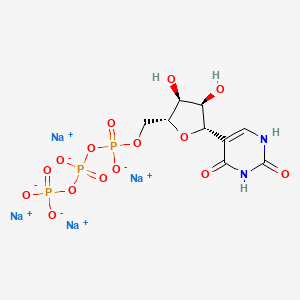
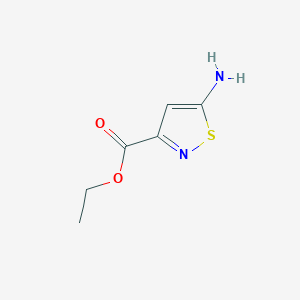
![6-[4-[2-[5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13644045.png)
